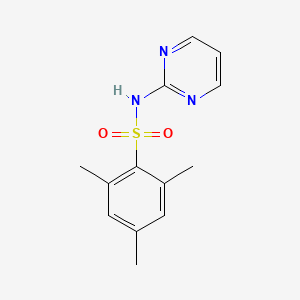
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide (TPS) is a sulfonamide derivative that has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and bone resorption. TPS has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the inhibition of CA enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport. The inhibition of CA enzymes by 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, including the inhibition of tumor growth, bone resorption, and cerebral edema. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to be well-tolerated in laboratory experiments, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its potency as a CA inhibitor, its well-established mechanism of action, and its ability to inhibit various CA isoforms. The limitations of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide derivatives with improved solubility and selectivity for specific CA isoforms. Another direction is the investigation of the role of CA enzymes in different disease states and the potential use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a therapeutic agent. Finally, the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2,4,6-trimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been used in various scientific research applications, including the study of CA enzymes in cancer, osteoporosis, and neurological disorders. It has been found to inhibit CA enzymes in vitro and in vivo, leading to a decrease in tumor growth, bone resorption, and cerebral edema. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has also been used as a diagnostic tool for measuring CA activity in biological samples.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-7-10(2)12(11(3)8-9)19(17,18)16-13-14-5-4-6-15-13/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELGVDAONUYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)



![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)


![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)